molecular formula C12H16N2O2 B13863409 3-(Cyclohexylamino)pyridine-4-carboxylic acid

3-(Cyclohexylamino)pyridine-4-carboxylic acid

Cat. No.: B13863409
M. Wt: 220.27 g/mol
InChI Key: RQNOTUBXCWIYBK-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyclohexylamino group attached to the pyridine ring at the 3-position and a carboxylic acid group at the 4-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with cyclohexylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization using solvents like hexane or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is often isolated and purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohexylamino)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylamino)pyridine-4-carboxylic acid is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarboxylic acids and contributes to its specific applications and activities .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(cyclohexylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16)

InChI Key

RQNOTUBXCWIYBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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